molecular formula C15H15NO4 B5062890 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid

Cat. No.: B5062890
M. Wt: 273.28 g/mol
InChI Key: LKPNVCVNNUIDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a hexahydroisoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid typically involves the following steps:

    Formation of the Hexahydroisoindole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Friedel-Crafts acylation, to attach the benzoic acid group to the hexahydroisoindole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid Derivatives: Compounds with similar ring structures and functional groups.

    Isoindoline Derivatives: Molecules featuring the isoindoline ring system.

Uniqueness

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a hexahydroisoindole ring. This structural arrangement can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h3-5,8,11-12H,1-2,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPNVCVNNUIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.